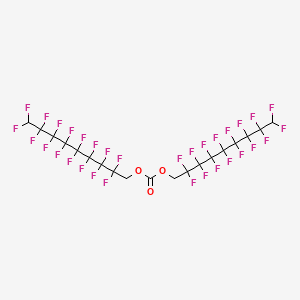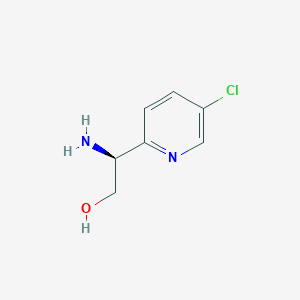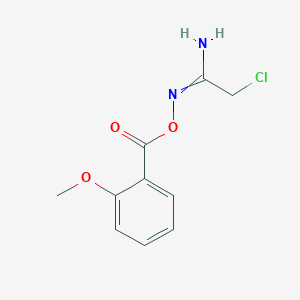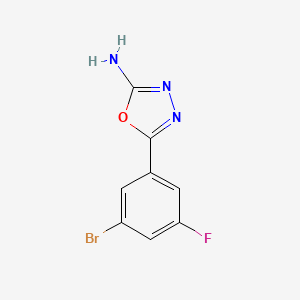
1,1-Dibromo-2-hexylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropane, 1,1-dibromo-2-hexyl- is a halogenated cyclopropane derivative with the molecular formula C9H16Br2 and a molecular weight of 284.03 g/mol . This compound is characterized by the presence of two bromine atoms attached to the first carbon of the cyclopropane ring and a hexyl group attached to the second carbon. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
The synthesis of cyclopropane, 1,1-dibromo-2-hexyl- can be achieved through several synthetic routes. One common method involves the reaction of hexylmagnesium bromide with 1,1-dibromo-2-chlorocyclopropane under controlled conditions . This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
Cyclopropane, 1,1-dibromo-2-hexyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of cyclopropane derivatives with different functional groups.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound, leading to the formation of cyclopropane derivatives with additional oxygen-containing functional groups.
Common reagents used in these reactions include nucleophiles (e.g., hydroxide ions), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Cyclopropane, 1,1-dibromo-2-hexyl- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of cyclopropane, 1,1-dibromo-2-hexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclopropane ring play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups, leading to the formation of new compounds with different biological activities .
相似化合物的比较
Cyclopropane, 1,1-dibromo-2-hexyl- can be compared with other halogenated cyclopropane derivatives, such as:
Cyclopropane, 1,1-dichloro-2-hexyl-: Similar structure but with chlorine atoms instead of bromine.
Cyclopropane, 1,1-dibromo-2-methyl-: Similar structure but with a methyl group instead of a hexyl group.
Cyclopropane, 1,1-dibromo-2-ethyl-: Similar structure but with an ethyl group instead of a hexyl group.
The uniqueness of cyclopropane, 1,1-dibromo-2-hexyl- lies in its specific combination of bromine atoms and a hexyl group, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
41848-90-2 |
|---|---|
分子式 |
C9H16Br2 |
分子量 |
284.03 g/mol |
IUPAC 名称 |
1,1-dibromo-2-hexylcyclopropane |
InChI |
InChI=1S/C9H16Br2/c1-2-3-4-5-6-8-7-9(8,10)11/h8H,2-7H2,1H3 |
InChI 键 |
WPTBDWWKCWNJPL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1CC1(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)

![[3,5,6-triacetyloxy-4-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12086628.png)






![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)



